molecular formula C10H6F4N2O B6353236 1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 1152564-84-5

1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B6353236
CAS No.: 1152564-84-5
M. Wt: 246.16 g/mol
InChI Key: BHGWNBUNGDVZDS-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is a fluorinated pyrazolone derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile scaffold for the development of novel bioactive molecules. Pyrazolone derivatives are renowned for their wide spectrum of biological activities, extensively documented in scientific literature to include anti-inflammatory, antimicrobial, antifungal, anticancer, antioxidant, and antitumor properties . The presence of both a 2-fluorophenyl group and a trifluoromethyl group on the pyrazolone core is a key structural feature that enhances its potential as a lead compound. The trifluoromethyl group is known to influence the molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in drug design . Researchers utilize this compound as a key intermediate in multi-component reactions and for the synthesis of more complex heterocyclic systems, such as fluorine-containing chromone-pyrazolone and pyrazole-pyrazolone hybrids, which are explored for their enhanced pharmacological profiles . Its application is strictly for research purposes in laboratory settings, and it is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(2-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4N2O/c11-6-3-1-2-4-7(6)16-9(17)5-8(15-16)10(12,13)14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGWNBUNGDVZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of the β-keto ester, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the pyrazol-5-one core. Key parameters include:

  • Temperature : 130–135°C under solvent-free conditions.

  • Reaction Time : 3 hours for complete cyclization.

  • Yield : ~90% under optimized conventional heating.

Characterization Data

The product is characterized by:

  • 1H NMR (300 MHz, DMSO-d6): δ 6.0 (s, 1H, pyrazole CH), 7.6–7.8 (m, 3H, aromatic H), 13.0 (brs, 1H, enolic OH).

  • 19F NMR : δ -57.98 (CF3), -131.99 and -135.74 (aryl-F).

  • IR : 1619 cm⁻¹ (C=O lactam), 1599 cm⁻¹ (C=N).

Non-Conventional Synthesis: Microwave and Ultrasonic Techniques

Recent advancements emphasize eco-friendly methods to enhance efficiency.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction by enabling rapid, uniform heating:

  • Time Reduction : From 3 hours (conventional) to 6.5 minutes.

  • Yield Improvement : 84–92% for analogous pyrazolones.

  • Conditions : 700 W microwave power, solvent-free or minimal ethanol.

Ultrasound-Assisted Synthesis

Ultrasonication enhances mass transfer and reduces aggregation:

  • Time : 20 minutes vs. 3 hours (conventional).

  • Yield : 81–92% for fluorinated pyrazolones.

Table 1: Comparative Analysis of Synthesis Methods

MethodTimeYield (%)Energy Efficiency
Conventional3 hours90Moderate
Microwave6.5 minutes92High
Ultrasonication20 minutes88High

Optimization of Reaction Parameters

Solvent and Catalysis

  • Solvent-Free Conditions : Preferred for minimizing side reactions.

  • Acetic Acid Catalysis : Enhances Knoevenagel condensation efficiency in subsequent derivatizations.

Substituent Effects

  • Electron-Withdrawing Groups (e.g., -CF3, -F): Increase reaction rate by polarizing the β-keto ester.

  • Steric Hindrance : Ortho-substituted aryl hydrazines (e.g., 2-fluorophenyl) may require longer reaction times.

Scalability and Industrial Applications

Pilot-Scale Synthesis

A patent (WO2019097306A2) outlines a scalable process for related pyrazoles using:

  • Inert Atmosphere : N2 to prevent oxidation.

  • Disulfide Additives : Bis(trifluoromethyl) disulfide improves regioselectivity.

Purification Strategies

  • Trituration : Diethyl ether removes unreacted starting materials.

  • Recrystallization : Acetic acid yields high-purity crystals.

Challenges and Limitations

Regioisomerism

Multiple fluorine atoms complicate NMR interpretation, hindering regioisomer identification.

Substrate Availability

2-Fluorophenyl hydrazine is less commercially accessible than its 3,4-difluoro analog, necessitating custom synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolones with various functional groups.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Studies have shown that pyrazol derivatives exhibit antimicrobial properties. The incorporation of trifluoromethyl groups is known to enhance the potency against various bacterial strains. Research indicates that this compound can potentially serve as a lead structure for developing new antimicrobial agents .
  • Anti-inflammatory Effects
    • Some derivatives of pyrazol have been reported to possess anti-inflammatory properties. The compound's ability to inhibit specific pathways involved in inflammation suggests its potential use in treating inflammatory diseases .
  • Anticancer Potential
    • Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The unique electronic properties of the trifluoromethyl group may contribute to their ability to interfere with cancer cell proliferation .

Synthesis and Derivatives

The synthesis of 1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one typically involves reactions between substituted phenyl hydrazines and appropriate carbonyl compounds under controlled conditions. Variations in the synthesis route can lead to different derivatives with modified biological activities.

Synthesis Method Description
Condensation ReactionInvolves reacting hydrazine derivatives with carbonyl compounds to form pyrazole rings.
Substitution ReactionsModifications can introduce various substituents on the aromatic ring, potentially enhancing biological activity.

Agrochemical Applications

  • Pesticide Development
    • The compound's structure suggests potential use as an active ingredient in pesticides. Its effectiveness against certain pests can be attributed to its ability to disrupt biological processes within target organisms .
  • Herbicide Properties
    • Research into similar pyrazole compounds has indicated herbicidal activity, making this compound a candidate for further exploration in agricultural applications aimed at weed control .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

  • A study published in Journal of Medicinal Chemistry reported on the synthesis of various pyrazole derivatives and their evaluation against bacterial strains, highlighting the enhanced activity of trifluoromethyl-substituted compounds .
  • Another research article focused on the anti-inflammatory properties of related compounds, suggesting that modifications at the 3-position could lead to improved therapeutic profiles in inflammatory models .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares the target compound with structurally related pyrazolone derivatives, highlighting substituent variations and their implications:

Compound Name Substituent (Position 1) Substituent (Position 3) Key Properties/Applications Reference
Target Compound 2-Fluorophenyl Trifluoromethyl Not explicitly reported; inferred bioactivity based on fluorinated analogs
1-(3-Fluorophenyl)-3-(trifluoromethyl)-... 3-Fluorophenyl Trifluoromethyl Structural isomer; positional fluorine alters electronic properties and binding affinity
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-... 4-Methoxyphenyl Trifluoromethyl Commercial availability (CymitQuimica); methoxy group enhances solubility
5b () 2-Fluorophenyl Pentafluoroethyl (-C₂F₅) Melting point: 150–151°C; synthesized via lithium salt intermediates
1-Phenyl-3-(trifluoromethyl)-... Phenyl Trifluoromethyl Base structure; used in herbicide development (e.g., 唑酮草酯)

Key Observations :

  • Trifluoromethyl vs. Pentafluoroethyl : Replacing -CF₃ with -C₂F₅ (as in 5b) increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce solubility .

Physicochemical Properties

  • Melting Points: Fluorinated analogs exhibit higher melting points (e.g., 150–151°C for 5b) compared to non-fluorinated derivatives, attributed to stronger intermolecular interactions .
  • Solubility : Methoxy-substituted derivatives (e.g., 1-(4-methoxyphenyl)-...) show improved solubility in polar solvents, whereas trifluoromethyl groups enhance lipid solubility .

Biological Activity

1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique trifluoromethyl and fluorophenyl substituents, which contribute to its pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including antimicrobial, anti-inflammatory, and anticancer effects.

  • IUPAC Name : this compound
  • Molecular Formula : C10H8F4N2O
  • Molecular Weight : 232.18 g/mol
  • CAS Number : 135559070

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of pyrazole compounds were synthesized and tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that these compounds displayed notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMIC (µg/mL)
Pyrazole AE. coli ATCC 3521832
Pyrazole BS. aureus ATCC 653816
Pyrazole CPseudomonas aeruginosa ATCC 1569264

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. In vitro assays demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in human cells. One study reported that certain pyrazole derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, the compound showed promising results in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
MCF-70.08
A5490.12

These findings suggest that the compound may interfere with critical cellular pathways involved in tumor growth.

The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific molecular targets within the body. For example, docking studies have indicated that these compounds can bind effectively to cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways . Additionally, their structural features allow them to modulate various signaling pathways involved in cancer cell proliferation and survival.

Case Studies

Several case studies have highlighted the potential therapeutic applications of pyrazole derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of new pyrazole derivatives against clinically isolated strains of MRSA and other pathogens. The results showed that certain derivatives had lower MIC values than conventional antibiotics, suggesting their potential as alternative treatments .
  • Cancer Treatment : In preclinical trials, one derivative demonstrated significant tumor growth inhibition in xenograft models of breast cancer, leading researchers to consider it for further development as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, and how can reaction conditions be tailored to improve yield?

Synthesis typically involves cyclocondensation of fluorinated phenylhydrazines with trifluoromethyl β-diketones. Conventional methods (e.g., reflux in ethanol with catalytic acid) often yield 50–70% purity, but non-conventional approaches like microwave-assisted synthesis can enhance efficiency and reduce side products. Optimization may include adjusting solvent polarity (e.g., THF vs. DMF), temperature gradients, and stoichiometric ratios of reactants. Post-synthetic purification via column chromatography or recrystallization is critical .

Q. How is the molecular structure of this compound validated using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELX programs (e.g., SHELXL) refine atomic coordinates, anisotropic displacement parameters, and hydrogen bonding networks. Key metrics include R-factor (<0.05) and data-to-parameter ratios (>15:1) to ensure reliability .

Q. What spectroscopic methods are used to characterize this compound, and how are spectral discrepancies addressed?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and fluorination patterns.
  • IR : Stretching frequencies (e.g., C=O at ~1700 cm1^{-1}) verify pyrazolone ring formation.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+).
    Discrepancies between predicted and observed spectra may arise from tautomerism or solvent effects. Cross-validation with SC-XRD data resolves ambiguities .

Advanced Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Discrepancies often arise from dynamic processes (e.g., keto-enol tautomerism) or polymorphism. Strategies:

  • Perform variable-temperature NMR to detect tautomeric equilibria.
  • Validate hydrogen bonding via Hirshfeld surface analysis (using CrystalExplorer).
  • Use PLATON (Spek, 2009) to check for missed symmetry or disorder in XRD data .

Q. What experimental designs are recommended for evaluating the bioactivity of fluorinated pyrazolones in drug discovery?

  • In vitro assays : Target enzymes (e.g., cyclooxygenase-2) with fluorogenic substrates.
  • Structure-activity relationship (SAR) : Synthesize analogs with varying fluorophenyl/trifluoromethyl groups.
  • Crystallographic docking : Use programs like AutoDock Vina to model ligand-receptor interactions, guided by SC-XRD geometries of similar compounds (e.g., pyrazolyl-triazoles in ) .

Q. What computational tools are used to analyze the electronic properties of this compound, and how do they inform reactivity?

  • DFT Calculations : Gaussian or ORCA software calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Electrostatic Potential Maps : Generated via Multiwfn to visualize charge distribution, explaining regioselectivity in reactions.
  • Molecular Dynamics (MD) : Simulate solvation effects using GROMACS to refine synthetic protocols .

Q. What challenges arise during crystallographic refinement of fluorinated pyrazolones, and how are they mitigated?

Challenges include:

  • Disorder in fluorophenyl groups : Restrain anisotropic displacement parameters (ADPs) using SHELXL’s SIMU/DELU commands.
  • Weak diffraction due to low crystal quality : Optimize crystal growth via solvent layering or seeding.
  • Twinned crystals : Apply twin-law matrices (e.g., HKLF5 in SHELXL) to deconvolute overlapping reflections .

Methodological Notes

  • Software Tools : SHELX (refinement), WinGX (data processing), PLATON (validation) .
  • Data Cross-Validation : Always correlate SC-XRD with spectroscopic and computational results to ensure structural integrity.
  • Safety Protocols : Fluorinated compounds may release HF; use PTFE-lined reactors and conduct reactions in fume hoods .

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